5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
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Overview
Description
5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrimidine ring, along with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: To reduce any intermediate imines or Schiff bases.
Purification: Using methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a chlorine atom instead of fluorine.
5-(2-Methylbenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a methyl group instead of fluorine.
5-(2-Bromobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDNNFXOCIXOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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